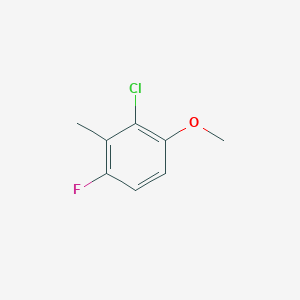
2-Chloro-4-fluoro-1-methoxy-3-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-fluoro-1-methoxy-3-methylbenzene is an aromatic compound with the molecular formula C8H8ClFO. It is a derivative of benzene, where the hydrogen atoms are substituted by chlorine, fluorine, methoxy, and methyl groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-1-methoxy-3-methylbenzene typically involves the halogenation of 1-methoxy-3-methylbenzene The process can be carried out using chlorinating and fluorinating agents under controlled conditions
Industrial Production Methods
On an industrial scale, the production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to optimize the production efficiency and minimize by-products.
化学反応の分析
Types of Reactions
2-Chloro-4-fluoro-1-methoxy-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chlorine or fluorine atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents such as sodium hydroxide (NaOH) for nucleophilic substitution or aluminum chloride (AlCl3) for electrophilic substitution are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the substituent introduced.
科学的研究の応用
2-Chloro-4-fluoro-1-methoxy-3-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving halogenated aromatic compounds.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Industry: The compound is utilized in the production of specialty chemicals, dyes, and polymers.
作用機序
The mechanism of action of 2-Chloro-4-fluoro-1-methoxy-3-methylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and methoxy groups can influence its binding affinity and reactivity. The compound may undergo metabolic transformations that lead to the formation of active metabolites, which exert their effects through various biochemical pathways.
類似化合物との比較
Similar Compounds
- 2-Chloro-3-fluoro-1-methoxy-4-methylbenzene
- 2-Fluoro-4-methylaniline
- 1-Fluoro-2-methoxyethane
Uniqueness
2-Chloro-4-fluoro-1-methoxy-3-methylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The combination of chlorine, fluorine, methoxy, and methyl groups on the benzene ring influences its reactivity and makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C8H8ClFO |
|---|---|
分子量 |
174.60 g/mol |
IUPAC名 |
3-chloro-1-fluoro-4-methoxy-2-methylbenzene |
InChI |
InChI=1S/C8H8ClFO/c1-5-6(10)3-4-7(11-2)8(5)9/h3-4H,1-2H3 |
InChIキー |
OHZQXVGOAKKURH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1Cl)OC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13095910.png)
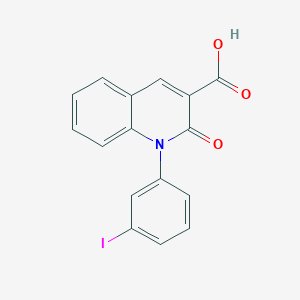

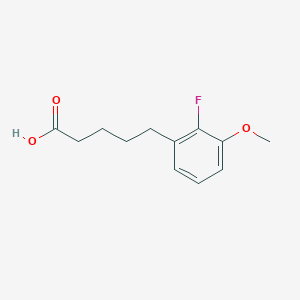

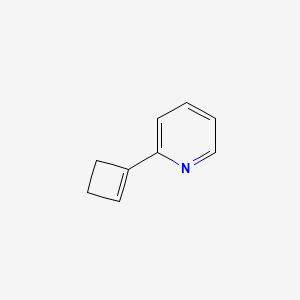
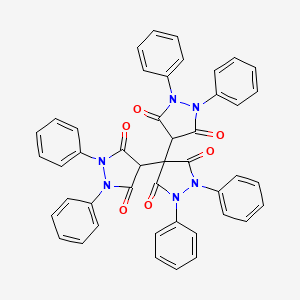
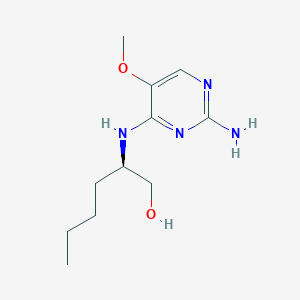
![4-[3-(3,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13095976.png)
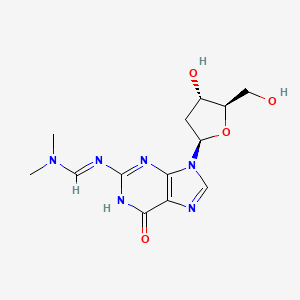
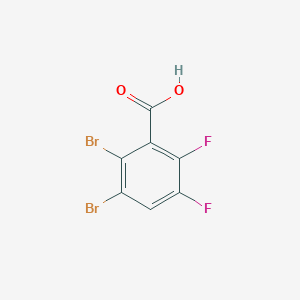
![2-Methyl-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13095996.png)
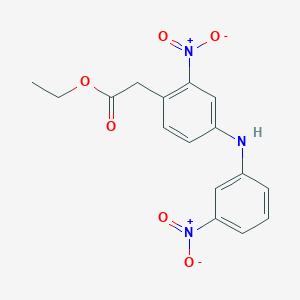
![3-(3-(2-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)pentanenitrile 2,2,2-trifluoroacetate](/img/structure/B13096007.png)
